molecular formula C12H23BrO2 B1346157 Methyl 11-bromoundecanoate CAS No. 6287-90-7

Methyl 11-bromoundecanoate

Cat. No. B1346157
CAS RN: 6287-90-7
M. Wt: 279.21 g/mol
InChI Key: HFNPVFKUZYCDIB-UHFFFAOYSA-N
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Description

“Methyl 11-bromoundecanoate” is a key intermediate applicable in the synthesis of emmyguyacins side chain . It is also used in the creation of betain derivatives of 11-bromoundecanoic acid, which are potential microbial agents .


Synthesis Analysis

The synthesis of “Methyl 11-bromoundecanoate” involves several steps . Initially, 11-bromo undecanoic acid is converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .


Molecular Structure Analysis

The FTIR analysis of the products showed the disappearance of the azide peak at 2093.5cm-1 and the alkynyl CCH stretch at 3292cm-1 . The 1H NMR analysis confirmed the formation of the expected triazole linkage, showing the expected proton chemical shift corresponding to the triazole proton at 7.73 and 7.47ppm respectively .


Chemical Reactions Analysis

“Methyl 11-bromoundecanoate” can be used as a reactant to synthesize Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate, a key intermediate applicable in the synthesis of emmyguyacins side chain .


Physical And Chemical Properties Analysis

“Methyl 11-bromoundecanoate” has a molecular weight of 279.21 g/mol . It has a rotatable bond count of 11 and a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used in the synthesis of a new class of betaines . These betaines have diverse applications in medicine, pharmacy, and biology due to their biocidal properties .

Methods of Application or Experimental Procedures

The betaines were synthesized from esterquats, which were obtained from the reaction of 11-bromo undecanoic acid, different alkyl amines, and methyl iodide . The synthesized betaines were characterized by Fourier transform infrared, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectral analysis .

Results or Outcomes

Some of the synthesized compounds showed good to moderate antibacterial activity with minimum inhibitory concentration values ranging between 3.9 –31.2 μg mL−1 . Some of the betaines also showed good anti-biofilm activity with IC50 values ranging between 2.1 –25.3 g mL−1 on the tested pathogenic microbial and fungal strains .

Synthesis of Acetylenic Cyclophanes

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-(2,5-dibromophenoxy)undecanoate . This compound is employed as a precursor to prepare acetylenic cyclophanes .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Synthesis of Emmyguyacins Side Chain

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate . This compound is a key intermediate applicable in the synthesis of emmyguyacins side chain .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Synthesis of Acetylenic Cyclophanes

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-(2,5-dibromophenoxy)undecanoate . This compound is employed as a precursor to prepare acetylenic cyclophanes .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Synthesis of Emmyguyacins Side Chain

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate . This compound is a key intermediate applicable in the synthesis of emmyguyacins side chain .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Synthesis of Acetylenic Cyclophanes

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-(2,5-dibromophenoxy)undecanoate . This compound is employed as a precursor to prepare acetylenic cyclophanes .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

methyl 11-bromoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNPVFKUZYCDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279264
Record name Methyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 11-bromoundecanoate

CAS RN

6287-90-7
Record name Methyl 11-bromoundecanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11-Bromoundecanoic acid (commercial material, 25.0 g, 94 mmol), Duolite H+ resin (10 g), calcium chloride (26.2 g, 94 mmol) and methanol (700 ml) were stirred for 15 h. The methanol was removed and dichloromethane was added. The mixture was washed with water, dried (Na2SO4) and concentrated. Distillation gave pure 103 (22.0 g, 84%) with b.p. 103°-104° (2×10-2 torr). 1H-NMR (CDCl3, Me4Si) δ 3.67 (s, 3H, MeO), 3.41 (t, 2H, J=6.8 Hz, Br--CH2), 2.31 (t, 2H, J=7.3 Hz, CH2CO).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
SR Yasa, Y Poornachandra, CG Kumar… - Medicinal Chemistry …, 2017 - Springer
… These betaines were synthesized in four steps; in the first step, 11-bromo undecanoic acid was converted into methyl 11-bromoundecanoate followed by the synthesis of secondary …
Number of citations: 1 link.springer.com
RG Woolford - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… Distillation under reduced pressure yielclecl methyl 11-bromoundecanoate (76.0 g, 8170), bp 170-175" (12 ~nm), nn2j 1.4630. Geiger-Berschand3- (10) reports bp 175-176" (14 mm), …
Number of citations: 36 cdnsciencepub.com
SC Berk, SL Buchwald - The Journal of Organic Chemistry, 1993 - ACS Publications
… the procedure has informed us that he attempted to perform the reduction of methyl 11-bromoundecanoate (25 g, 90 mmol) using HSi(OEt)a (51.4 g, 313 mmol, 3.5 equiv). He first added …
Number of citations: 33 pubs.acs.org
UM Dzhemilev, GG Balezina, LA Volkova… - Chemistry of Natural …, 1980 - Springer
… The method is based on the coupling of the C 3 , C 5 , and C 7 aldehydes with methyl 11-bromoundecanoate (I) by the Wittig reaction. To obtain compound (I) from methyl undeca-2E,5E,…
Number of citations: 9 link.springer.com
SR Yasa, SS Kaki, Y Poornachandra… - Medicinal Chemistry …, 2017 - Springer
… The synthetic route involved three steps; initially, 11-bromoundecanoic acid was converted into methyl 11-bromoundecanoate, which was further converted into tertiary amine (mono …
Number of citations: 3 link.springer.com
SA Hassarajani, VR Mamdapur - Molecules, 1998 - mdpi.com
… This involved regioselective Grignard coupling between cycloheptylmagnesium bromide and methyl 11-bromoundecanoate (2), prepared from 10- undecanoic acid. …
Number of citations: 2 www.mdpi.com
HC Brown, CF Lane - Journal of the American Chemical Society, 1970 - ACS Publications
… distillation of this oil gave 35.4 g (85%) of methyl 11bromoundecanoate, bp 126-128 (0.65 mm), 20D 1.4638 (lit.8 «16d 1.4665). The hydroboration-bromination of 0-pinene is repre…
Number of citations: 88 pubs.acs.org
HC Brown, CF Lane - Tetrahedron, 1988 - Elsevier
… This procedure also accommodates common organic functional groups, as demonstrated by the preparation of methyl 11-bromoundecanoate and 11-bromoundecyl acetate from the …
Number of citations: 33 www.sciencedirect.com
J Lindau, H Fischer, U Rotz, K Jurkschat, F Kuschel - Polymer, 1991 - academia.edu
… Methyl 1 1 -(4-formylphenyloxy)undecanoate: 0,Ol Mol of 4-hydroxybenzaldehyde, 0,Ol rnol of methyl 11-bromoundecanoate, 0,012 rnol of anhydrous K,CO,, 15 mL of dry 2-butanone …
Number of citations: 12 www.academia.edu
DS Chauhan, MA Quraishi, MAJ Mazumder… - Journal of Molecular …, 2020 - Elsevier
Methyl 11-bromoundecanoate [Br (CH 2 ) 10 CO 2 Me] (1) on treatment with tripropylamine gave quaternary salt [Pr 3 N + (CH 2 ) 10 CO 2 Me]Br − (2) which on treatment with …
Number of citations: 58 www.sciencedirect.com

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